Cycloundecane Cycloundecane
Brand Name: Vulcanchem
CAS No.: 294-41-7
VCID: VC16038053
InChI: InChI=1S/C11H22/c1-2-4-6-8-10-11-9-7-5-3-1/h1-11H2
SMILES:
Molecular Formula: C11H22
Molecular Weight: 154.29 g/mol

Cycloundecane

CAS No.: 294-41-7

Cat. No.: VC16038053

Molecular Formula: C11H22

Molecular Weight: 154.29 g/mol

* For research use only. Not for human or veterinary use.

Cycloundecane - 294-41-7

Specification

CAS No. 294-41-7
Molecular Formula C11H22
Molecular Weight 154.29 g/mol
IUPAC Name cycloundecane
Standard InChI InChI=1S/C11H22/c1-2-4-6-8-10-11-9-7-5-3-1/h1-11H2
Standard InChI Key KYTNZWVKKKJXFS-UHFFFAOYSA-N
Canonical SMILES C1CCCCCCCCCC1

Introduction

Synthesis and Production

Multistep Synthetic Routes

The synthesis of cycloundecane derivatives, such as 4,4,9,9-tetramethyl-1-oxa-cycloundecane-5,6,7,8-tetrone (9), involves intricate multistep procedures. Key steps include ring closure reactions and oxidation processes. For example, the oxidation of triple bonds in intermediates 23 and 24 using RuO2/NaIO4\text{RuO}_2/\text{NaIO}_4 yields dihydroxydiketones 31 and 32, which subsequently form the cyclic tetraketone 9 . This compound is notable for its intramolecular donor-acceptor stabilization, a phenomenon confirmed by X-ray crystallography .

Challenges in Ring Formation

Constructing the eleven-membered ring requires precise control over reaction conditions to avoid side products. Ring closure reactions often employ catalysts to enhance yield, as demonstrated in the synthesis of bicycloundecane variants proposed for conductive materials . Despite these advances, scalability remains a hurdle due to the complexity of isolating pure conformers.

Physical and Chemical Properties

Thermodynamic Data

Cycloundecane’s thermodynamic properties, such as its boiling point and phase behavior, have been meticulously documented. The National Institute of Standards and Technology (NIST) reports a boiling point of 453 K with an uncertainty of ±4 K . The compound’s stability under ambient conditions contrasts with its reactivity at elevated temperatures, where it undergoes combustion to produce CO2\text{CO}_2 and H2O\text{H}_2\text{O} .

Table 1: Key Physical Properties of Cycloundecane

PropertyValueMethod/Reference
Molecular FormulaC11H22\text{C}_{11}\text{H}_{22}NIST Standard Reference
Molecular Weight154.2924 g/molNIST
Boiling Point453 KMarkownikov and Oglobin
CAS Registry Number294-41-7NIST

Chemical Reactivity

Structural and Conformational Analysis

Conformational Dynamics

Cycloundecane’s conformational landscape has been elucidated through rotational spectroscopy and dynamic NMR studies. At -183.1°C, the compound exists as a mixture of two primary conformers: the[12323] (59%) and335 (41%) forms . These conformers interconvert via low-energy pathways, with free-energy barriers estimated at 5.4–7.1 kcal/mol . Computational methods, including Hartree-Fock and density functional theory (DFT), corroborate experimental findings, revealing the twist-boat-chair (TBC) and boat-chair-boat (BCB) configurations as dominant states .

Table 2: Conformational Populations of Cycloundecane at -183.1°C

ConformerPopulation (%)Characteristics
[12323]59Twisted boat-chair-chair
33541Triple chair-boat

Transannular Interactions

X-ray crystallography of cycloundecane derivatives has uncovered significant transannular interactions. In 4,4,9,9-tetramethyl-1-oxa-cycloundecane-5,6,7,8-tetrone (9), the ether oxygen atom engages with the C4O4\text{C}_4\text{O}_4 moiety at distances as short as 2.5 Å . These interactions stabilize the vicinal tetraketone unit, altering electronic properties such as reduction potentials and UV/Vis spectra . In contrast, thirteen-membered analogs lack comparable stabilization, highlighting the size-dependent nature of these effects .

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